molecular formula C14H19NO4 B4676948 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate

4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate

Cat. No. B4676948
M. Wt: 265.30 g/mol
InChI Key: RDMQEKYJPDZQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate, also known as EPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Mechanism of Action

The mechanism of action of 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate is related to its ability to bind to metal ions. The compound contains a carbonyl group and an amino group, which are capable of forming coordination bonds with metal ions. This binding leads to a change in the electronic properties of the compound, which results in an increase in fluorescence intensity. The exact mechanism of this process is still under investigation, but it is believed to involve a combination of charge transfer and energy transfer processes.
Biochemical and Physiological Effects:
4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate has been found to have a variety of biochemical and physiological effects. The compound has been shown to be non-toxic to cells at concentrations up to 100 μM, and it does not interfere with cell proliferation or viability. 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate has also been found to have antioxidant properties, which may be related to its ability to bind to metal ions and prevent oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate in lab experiments is its selectivity for copper ions. This property makes it a useful tool for the detection and quantification of copper ions in biological and environmental samples. 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate is also relatively easy to synthesize and purify, which makes it a cost-effective option for research labs.
One limitation of using 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate in lab experiments is its limited selectivity for other metal ions. The compound has been shown to bind to other metal ions, such as iron and zinc, but with lower affinity than copper ions. This can make it difficult to use 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate as a general-purpose metal ion probe.

Future Directions

There are several potential future directions for research on 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate. One area of interest is the development of 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate-based drug delivery systems for cancer therapy and other disease treatments. Another area of research is the optimization of 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate-based fluorescent probes for the detection of metal ions. This could involve the modification of the compound to improve its selectivity for specific metal ions or the development of new analytical techniques for the detection of metal ions.
Conclusion:
In conclusion, 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate, or 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate, is a chemical compound that has shown great potential for use in scientific research. Its ability to selectively bind to copper ions makes it a useful tool for the detection and quantification of these ions in biological and environmental samples. 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate also has potential applications as a drug delivery system and has been found to have antioxidant properties. While there are limitations to its use as a general-purpose metal ion probe, there are many promising future directions for research on 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate.

Scientific Research Applications

4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate as a fluorescent probe for the detection of metal ions. 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate has been shown to selectively bind to copper ions, and this binding leads to a significant increase in fluorescence intensity. This property makes 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate a useful tool for the detection and quantification of copper ions in biological and environmental samples.
In addition to its use as a fluorescent probe, 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate has also been investigated for its potential as a drug delivery system. The compound has been shown to be capable of encapsulating hydrophobic drugs, and this encapsulation can improve the solubility and bioavailability of these drugs. 4-{[(3-ethoxypropyl)amino]carbonyl}phenyl acetate-based drug delivery systems have been studied for their potential applications in cancer therapy and other disease treatments.

properties

IUPAC Name

[4-(3-ethoxypropylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-18-10-4-9-15-14(17)12-5-7-13(8-6-12)19-11(2)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMQEKYJPDZQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Ethoxypropyl)carbamoyl]phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.